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Compound of Interest

Compound Name: 1-(2-Cyclohexylethyl)piperazine

Cat. No.: B160841 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and

development purposes only. All handling and use of this chemical should be conducted by

trained professionals in a controlled laboratory setting, adhering to all applicable safety

guidelines.

Introduction
This technical guide provides a comprehensive overview of the properties, synthesis, and

biological significance of the compound with CAS number 17766-28-8. It is critical to note that

while the user query specified the name "1-(2-Cyclohexylethyl)piperazine," the CAS number

17766-28-8 correctly corresponds to 1-Cyclohexylpiperazine. This document will focus

exclusively on the properties and data associated with 1-Cyclohexylpiperazine.

1-Cyclohexylpiperazine is an organic compound featuring a piperazine ring N-substituted with a

cyclohexyl group.[1] This structure serves as a key pharmacophore and building block in

medicinal chemistry, most notably in the development of high-affinity ligands for sigma (σ)

receptors.[2] Its derivatives have shown potential in diagnostics and therapeutics, particularly in

oncology and neuroscience.[3][4] This guide consolidates available technical data, including

physicochemical properties, detailed synthesis protocols, spectroscopic information, and an

exploration of its biological activity.
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Physicochemical and Spectroscopic Properties
The fundamental properties of 1-Cyclohexylpiperazine are summarized below. Data has been

compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine

Property Value Source(s)

CAS Number 17766-28-8 [5]

IUPAC Name 1-cyclohexylpiperazine [5]

Molecular Formula C₁₀H₂₀N₂ [2]

Molecular Weight 168.28 g/mol [2]

Appearance

White to light yellow or yellow-

brownish low melting

solid/powder.

[2][6]

Melting Point 28-32 °C

Boiling Point 287.25 °C (rough estimate)

Density 0.9725 g/cm³ (rough estimate) [2]

pKa (Predicted) 9.25 ± 0.10 [2]

Solubility
Slightly soluble in Chloroform

and Methanol.
[2]

InChIKey
XPDSXKIDJNKIQY-

UHFFFAOYSA-N
[5]

SMILES C1CCC(CC1)N2CCNCC2 [5]

Table 2: Spectroscopic Data Summary
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Spectroscopy Type Data Availability Source(s)

¹H NMR
Spectrum available. Conforms

to structure.
[6][7]

¹³C NMR Spectrum available. [5]

Infrared (IR)
Vapor Phase IR Spectrum

available from SpectraBase.
[5]

Mass Spectrometry (MS)
GC-MS data available from

SpectraBase / DigiLab.
[5]

Note: While the existence of spectroscopic data is confirmed, detailed peak lists and chemical

shifts are best obtained directly from the cited databases such as PubChem or commercial

suppliers.

Synthesis of 1-Cyclohexylpiperazine
A robust and scalable synthesis protocol for 1-Cyclohexylpiperazine has been detailed in the

literature, notably in patent CN112645901A. The method involves a two-step process: N-

alkylation of a protected piperazine followed by deprotection.

This protocol is adapted from patent CN112645901A.[8][9]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

To a 50L reaction vessel, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile

(30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol)

under stirring.

Slowly heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Filter the solid inorganic salts.
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Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-

cyclohexylpiperazine as a red oily substance (yield: ~96.6%).

Step 2: Deprotection to form 1-Cyclohexylpiperazine Hydrochloride

At room temperature, add the intermediate from Step 1 (7.0 kg) to a 50L reactor.

Add absolute ethanol (26 kg) followed by the slow addition of concentrated hydrochloric acid

(6.6 L). Caution: This addition is exothermic and generates gas. Control the rate of addition

and ensure adequate ventilation.

After adding the acid, gradually heat the mixture to reflux and maintain for 4 hours. Monitor

the reaction by TLC.

Once the reaction is complete, cool the mixture and evaporate the solvent to dryness under

reduced pressure.

Add isopropanol to the residue to form a slurry.

Filter the solid product and dry to obtain 1-cyclohexylpiperazine hydrochloride.

Step 3: Neutralization to 1-Cyclohexylpiperazine (Free Base)

Dissolve the hydrochloride salt from Step 2 in water (6 kg) in a 20L reaction vessel.

Adjust the pH to 14 using a 20% sodium hydroxide solution.

Extract the aqueous layer with dichloromethane (6 kg). Separate the layers.

Re-extract the aqueous layer with dichloromethane (2 x 2 kg), ensuring the pH of the

aqueous layer remains at 14.

Combine all organic layers and dry over anhydrous sodium sulfate.

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude

product.
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Purify the crude product by distillation under reduced pressure to yield pure 1-

Cyclohexylpiperazine as an oil that solidifies on standing (melting point ~34 °C).

Step 1: N-Alkylation

Step 2: Deprotection & Neutralization

Cyclohexyl Bromide +
1-Boc-piperazine

K₂CO₃, Acetonitrile
Reflux, 2h

4-Boc-1-cyclohexylpiperazine

Conc. HCl, Ethanol
Reflux, 4h

1-Cyclohexylpiperazine HCl

1. NaOH (aq), pH 14
2. Extraction (DCM)

3. Distillation

Pure 1-Cyclohexylpiperazine
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Click to download full resolution via product page

Caption: Synthesis workflow for 1-Cyclohexylpiperazine.

Biological Activity and Applications
1-Cyclohexylpiperazine is primarily recognized for its interaction with sigma (σ) receptors,

which are overexpressed in various tumor cell lines.[4] While it serves as a foundational

structure for more complex and potent ligands, it possesses intrinsic binding affinity, particularly

for the σ₂ subtype.

The compound itself is a moderate affinity σ₂ receptor ligand. Its key value lies in being a

crucial component of high-affinity σ₂ receptor agonists like PB28 (1-cyclohexyl-4-[3-(5-methoxy-

1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine).[3] The cyclohexylpiperazine moiety is

essential for the binding of these more complex derivatives to the sigma receptors. Studies on

PB28 and related analogs have elucidated a potential mechanism for inducing cell death in

cancer cells.[4]

Table 3: Sigma Receptor Binding Affinities

Compound Receptor
Binding Affinity (Ki,
nM)

Cell Line / Tissue

1-

Cyclohexylpiperazine

(59)

σ₂ 4.70 SK-N-SH Cells

PB28 (Derivative) σ₁ 0.38 Guinea Pig Brain

PB28 (Derivative) σ₂ 0.68 Rat Liver

Data sourced from Berardi et al. (2009).

The 1-cyclohexylpiperazine scaffold is a privileged structure in the design of:

Anticancer Agents: Derivatives act as σ₂ receptor agonists, inducing apoptosis in various

cancer cell lines, including pancreatic cancer.[4][5]
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Diagnostic Imaging Agents: The high affinity of its derivatives for sigma receptors makes

them candidates for the development of PET tracers for tumor imaging.[3]

Neurological Research Tools: As sigma receptors are involved in various CNS pathologies,

these ligands are used to probe receptor function and distribution.[5]

Postulated Signaling Pathway of Derivatives
While a specific signaling pathway for 1-Cyclohexylpiperazine is not well-defined, extensive

research on its potent agonist derivative, PB28, has outlined a mechanism of action in cancer

cells. This pathway is believed to be representative of σ₂ agonists built upon the 1-

cyclohexylpiperazine scaffold. The activation of the σ₂ receptor by these ligands initiates a

signaling cascade that leads to increased production of mitochondrial Reactive Oxygen

Species (ROS), subsequent activation of executioner caspases (like caspase-3), and

ultimately, programmed cell death (apoptosis).[4][5]
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Caption: Postulated signaling pathway for σ₂ receptor agonists.

Experimental Protocols: Biological Assays
To evaluate the biological activity of 1-Cyclohexylpiperazine and its derivatives, standard in

vitro assays are employed. The following is a representative protocol for determining

cytotoxicity.

This protocol is a generalized method based on procedures described for testing σ₂ receptor

ligands.[5]
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Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-02) in a 96-well plate at a density of 2

x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for

cell attachment.

Compound Treatment: Prepare stock solutions of 1-Cyclohexylpiperazine in a suitable

solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations

(e.g., 1 µM to 100 µM). Add the compound dilutions to the cells. Include untreated and

solvent-only controls.

Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours) at 37

°C in a humidified 5% CO₂ atmosphere.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours. The MTT is reduced by metabolically active cells to form a purple

formazan precipitate.

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in

0.01 M HCl) to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the

viability against the compound concentration and determine the EC₅₀ (half-maximal effective

concentration) value using non-linear regression analysis.

Safety and Handling
1-Cyclohexylpiperazine is classified as a hazardous chemical. It is crucial to handle this

compound with appropriate personal protective equipment (PPE) in a well-ventilated area or

chemical fume hood.

Table 4: GHS Safety and Hazard Information
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Category Information Source(s)

Signal Word Danger [4]

Hazard Classifications

Skin Corrosion/Irritation

(Category 1); Serious Eye

Damage/Eye Irritation

(Category 1); Specific target

organ toxicity - single exposure

(Category 3, Respiratory

system)

[4]

Hazard Statements

H314: Causes severe skin

burns and eye damage. H335:

May cause respiratory

irritation.

[4][5]

Precautionary Statements

P260: Do not breathe

dust/fume/gas/mist/vapors/spr

ay. P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P301+P330+P331: IF

SWALLOWED: Rinse mouth.

Do NOT induce vomiting.

P303+P361+P353: IF ON

SKIN (or hair): Take off

immediately all contaminated

clothing. Rinse skin with

water/shower.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. P310:

Immediately call a POISON

CENTER or doctor/physician.

[4]
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This is not an exhaustive list. Always refer to the most current Safety Data Sheet (SDS) from

the supplier before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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